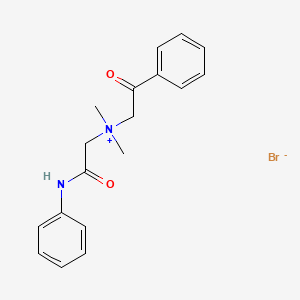
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenacyl group, a phenylcarbamoyl group, and an ammonium bromide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenacyl chloride with phenylcarbamoyl methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethylphenacyl chloride+Phenylcarbamoyl methylamine→Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a tool for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes, leading to disruption of membrane integrity and function. The compound targets specific molecular pathways, including ion channels and transporters, resulting in altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenacyl carbamate: Known for its use as a photoremovable protecting group for amines and amino acids.
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups to alcoholic or phenolic hydroxyl groups.
Uniqueness
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
3131-78-0 |
|---|---|
Formule moléculaire |
C18H21BrN2O2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
(2-anilino-2-oxoethyl)-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C18H20N2O2.BrH/c1-20(2,13-17(21)15-9-5-3-6-10-15)14-18(22)19-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
Clé InChI |
ZFLSDETXVKNHRO-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


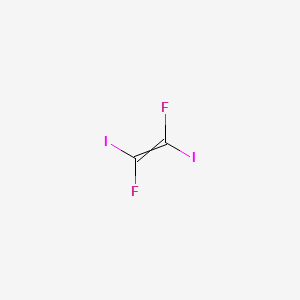
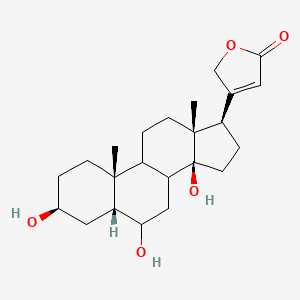

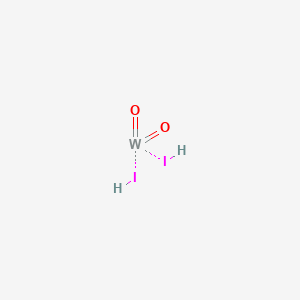
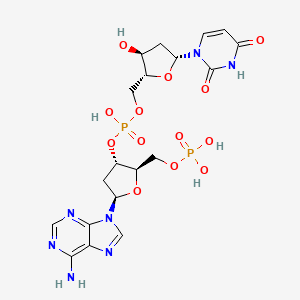
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
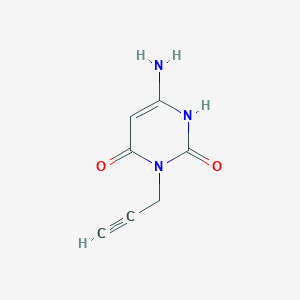
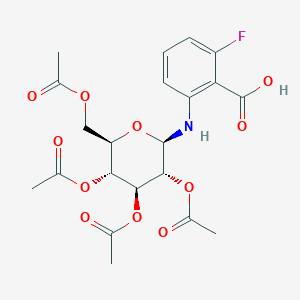

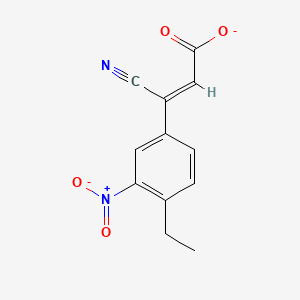
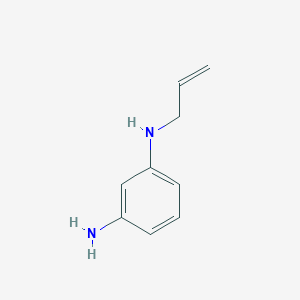
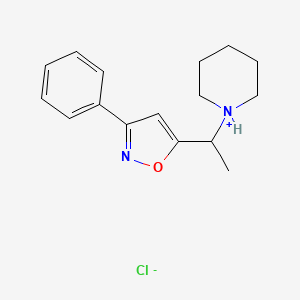

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
